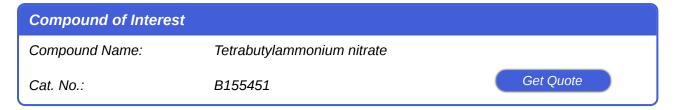


An In-depth Technical Guide to Tetrabutylammonium Nitrate: Properties, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **tetrabutylammonium nitrate**, a quaternary ammonium salt with significant applications in chemical synthesis and electrochemistry. We will delve into its core properties, provide detailed experimental protocols for its synthesis and purification, and explore its utility as a supporting electrolyte and a reagent in nucleophilic substitution reactions.

Core Properties and Identification

Tetrabutylammonium nitrate, with the CAS number 1941-27-1, is a white, crystalline solid.[1] [2][3][4] It is characterized by the presence of a central nitrogen atom bonded to four butyl groups, forming a quaternary ammonium cation, and a nitrate anion. This structure imparts solubility in various organic solvents.[2]

Molecular Structure and Identifiers

The molecular formula for **tetrabutylammonium nitrate** is C₁₆H₃₆N₂O₃.[3][5][6] Key identifiers are summarized in the table below for easy reference.



Identifier	Value
CAS Number	1941-27-1[1][2][3][4][7]
Molecular Formula	C16H36N2O3[3][5][6]
Molecular Weight	304.47 g/mol [1][2][7]
Linear Formula	(CH ₃ CH ₂ CH ₂ CH ₂) ₄ N(NO ₃)[1][7]
SMILES	CCCCINVALID-LINK(CCCC)CCCC.[O-] INVALID-LINK=O[1][5][7]
InChI Key	QHOKENWFMZXSEU-UHFFFAOYSA-N[1][5][7]

Physical and Chemical Properties

A summary of the key physical and chemical properties of **tetrabutylammonium nitrate** is presented in the following table.

Property	Value
Appearance	White crystalline powder[2]
Melting Point	116-118 °C[1][2]
Solubility	Soluble in organic solvents[2]
Stability	Stable, but hygroscopic and incompatible with strong oxidizing agents[8]

Synthesis and Purification Protocols

Tetrabutylammonium nitrate can be synthesized through several methods, including anion exchange and salt metathesis reactions.

Synthesis via Salt Metathesis

This protocol describes the synthesis of **tetrabutylammonium nitrate** from tetrabutylammonium chloride and sodium nitrate in a biphasic system.



Experimental Protocol:

- Reaction Setup: In a suitable reaction vessel, add solid tetrabutylammonium chloride (2.0 g, 8.4 mmol) to a solution of sodium nitrate (1.1 g, 12.6 mmol) in water (4 mL) with stirring.
- Reaction: Stir the resulting mixture at room temperature. A white solid precipitate will slowly form.
- Extraction: Add dichloromethane (5 mL) to the reaction mixture and stir the biphasic system vigorously for 1 hour.
- Separation: Stop the stirring and separate the aqueous and organic layers.
- Further Extraction: Extract the aqueous layer with dichloromethane (3 x 5 mL).
- Washing: Combine all organic layers and wash with water (3 x 4 mL).
- Drying and Isolation: Dry the combined organic layer with anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the filtrate under vacuum at 50°C to yield the tetrabutylammonium nitrate product.

Purification by Recrystallization

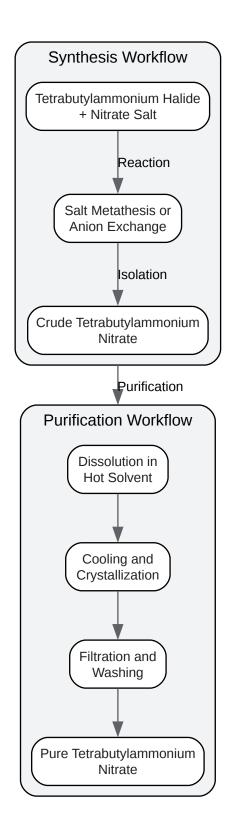
Crude **tetrabutylammonium nitrate** can be purified by recrystallization to obtain a high-purity product.

Experimental Protocol:

- Dissolution: Dissolve the crude **tetrabutylammonium nitrate** in a minimal amount of a suitable hot solvent, such as a 1:2 mixture of ethanol and water or acetonitrile.
- Cooling and Crystallization: Allow the solution to cool slowly to room temperature to induce the formation of crystals. For enhanced crystallization, the flask can be placed in an ice bath.
- Isolation: Collect the purified crystals by vacuum filtration.
- Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.



• Drying: Dry the crystals in a vacuum oven at an appropriate temperature (e.g., 80°C) overnight to remove any residual solvent.



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Caption: General workflow for the synthesis and purification of tetrabutylammonium nitrate.

Applications in Research and Development

Tetrabutylammonium nitrate serves as a valuable tool in both electrochemistry and organic synthesis.

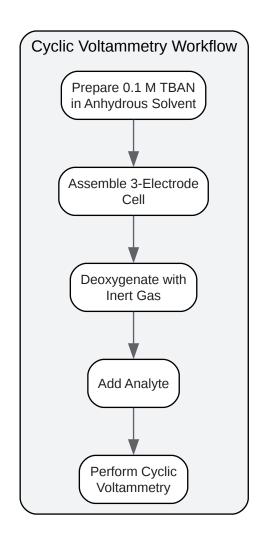
Supporting Electrolyte in Electrochemistry

Due to its solubility in organic solvents and its wide electrochemical window, **tetrabutylammonium nitrate** is an effective supporting electrolyte for non-aqueous electrochemical studies, such as cyclic voltammetry.

Experimental Protocol for Cyclic Voltammetry:

- Electrolyte Preparation: Prepare a 0.1 M solution of **tetrabutylammonium nitrate** in a suitable anhydrous solvent (e.g., acetonitrile) inside a glovebox or under an inert atmosphere.
- Cell Assembly: Assemble a three-electrode electrochemical cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/Ag⁺), and a counter electrode (e.g., platinum wire). Fill the cell with the prepared electrolyte solution.
- Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.
- Analyte Introduction: Introduce the analyte of interest into the cell at a desired concentration (typically in the millimolar range).
- Data Acquisition: Set the parameters on the potentiostat (e.g., scan rate, potential window) and perform the cyclic voltammetry measurement.





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Caption: Experimental workflow for using **tetrabutylammonium nitrate** as a supporting electrolyte in cyclic voltammetry.

Reagent in Nucleophilic Substitution Reactions

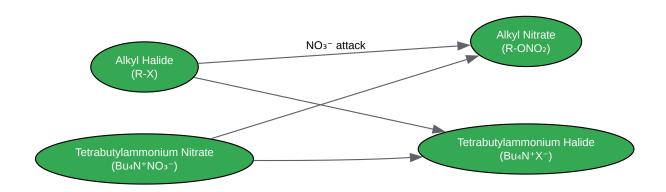
Tetrabutylammonium nitrate can act as a source of the nitrate nucleophile in substitution reactions, particularly for the conversion of alkyl halides to alkyl nitrates.

Experimental Protocol for Nucleophilic Substitution:

 Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkyl halide substrate (e.g., 1-bromobutane) in a suitable solvent such as acetonitrile.



- Reagent Addition: Add an equimolar amount or a slight excess of tetrabutylammonium nitrate to the solution.
- Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
- Purification: Partition the residue between water and an organic solvent (e.g., diethyl ether).
 Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the crude alkyl nitrate. The product can be further purified by distillation or column chromatography if necessary.



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Caption: Signaling pathway of a nucleophilic substitution reaction using **tetrabutylammonium nitrate**.

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